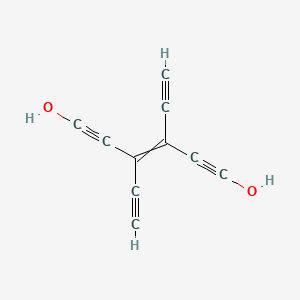
3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diol is an organic compound with a unique structure characterized by the presence of ethynyl groups and a diol functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diol typically involves multi-step organic reactions. One common method involves the coupling of ethynyl groups to a hexene backbone, followed by the introduction of hydroxyl groups at the terminal positions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ethynyl groups can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace hydroxyl groups with halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols.
Industry: Used in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism by which 3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diol exerts its effects involves interactions with various molecular targets. The ethynyl groups can participate in π-π interactions, while the hydroxyl groups can form hydrogen bonds. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Comparison with Similar Compounds
Similar Compounds
3,4-Diethynylhex-3-en-1,5-diyne: Lacks the hydroxyl groups, making it less reactive in certain types of reactions.
3,4-Diethylhex-3-en-1,5-diyne: Contains ethyl groups instead of ethynyl groups, resulting in different chemical properties.
Uniqueness
3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diol is unique due to the presence of both ethynyl and hydroxyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions.
Properties
CAS No. |
823813-74-7 |
|---|---|
Molecular Formula |
C10H4O2 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
3,4-diethynylhex-3-en-1,5-diyne-1,6-diol |
InChI |
InChI=1S/C10H4O2/c1-3-9(5-7-11)10(4-2)6-8-12/h1-2,11-12H |
InChI Key |
GYNATGBKTTVLSW-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=C(C#C)C#CO)C#CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(2,5-dimethylfuran-3-yl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14212461.png)
![4-Piperidinol, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14212462.png)

![2-Hexyl-1-phenyl-3-[4-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14212480.png)
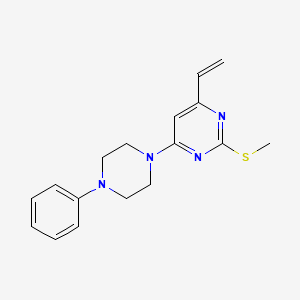
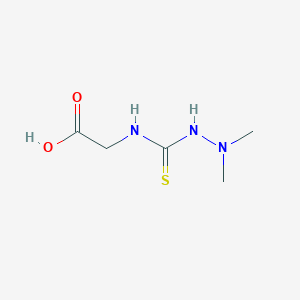

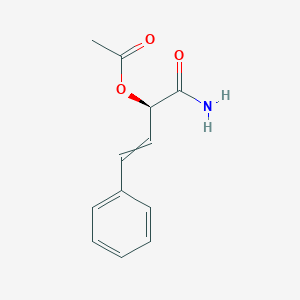
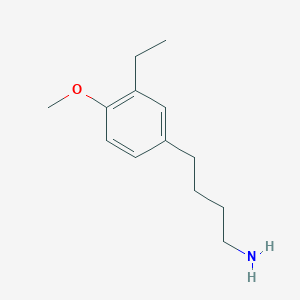
![4-Methyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14212511.png)

![5-({[2-(4-Chlorophenyl)-2-oxoethyl]amino}methyl)thiophene-2-sulfonyl chloride](/img/structure/B14212517.png)
